molecular formula C21H22N2O6S B3298034 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896363-62-5

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298034
CAS No.: 896363-62-5
M. Wt: 430.5 g/mol
InChI Key: DCRWBGVYTORZGR-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with sulfonyl and carbonyl substituents. Its structure includes a benzenesulfonyl group at position 4 and a 2H-1,3-benzodioxole-5-carbonyl group at position 6.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c24-20(16-6-7-18-19(14-16)28-15-27-18)22-10-8-21(9-11-22)23(12-13-29-21)30(25,26)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRWBGVYTORZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective coupling and formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Reference) R1 Group R2 Group Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Benzenesulfonyl 2H-1,3-benzodioxole-5-carbonyl C22H21N2O6S 453.48 High metabolic stability; CNS potential
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-... 4-Methoxyphenylsulfonyl Methylsulfonyl C15H22N2O6S2 390.47 Increased solubility due to polar sulfonyl groups
4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-... Benzenesulfonyl 2-Methoxybenzoyl C24H24N2O6S 476.52 Enhanced lipophilicity; altered receptor binding
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-... 4-Nitrobenzoyl 3-Chloro-5-(trifluoromethyl)pyridinyl C20H18ClF3N4O4 470.83 Electron-withdrawing groups improve stability
Key Observations:

Substituent Effects on Solubility :

  • The methylsulfonyl group in the compound from increases polarity and aqueous solubility compared to the benzodioxole group in the target compound .
  • The 2-methoxybenzoyl group () introduces moderate lipophilicity, which may affect membrane permeability .

Metabolic Stability :

  • The benzodioxole moiety in the target compound is associated with resistance to oxidative metabolism, a feature critical for prolonged drug activity .
  • In contrast, the trifluoromethyl-pyridinyl group () provides steric and electronic stabilization, reducing susceptibility to enzymatic degradation .

The methoxyphenylsulfonyl group () may engage in hydrogen bonding with polar residues, altering selectivity .

Biological Activity

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex spirocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

This compound features:

  • A benzenesulfonyl group that enhances its biological activity.
  • A spirocyclic framework that contributes to its stability and rigidity.
  • The presence of a dioxole moiety , which is often associated with various pharmacological properties.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with a sulfonamide structure can inhibit bacterial growth by targeting enzymes involved in folic acid synthesis. The benzenesulfonyl group in this compound likely interacts with carbonic anhydrase, an enzyme critical for bacterial proliferation.

Anticancer Activity
Studies have shown that similar spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural attributes of this compound may enhance its efficacy in disrupting cancer cell metabolism.

The proposed mechanism involves:

  • Enzyme Inhibition : By binding to the active site of carbonic anhydrase, the compound prevents folic acid synthesis, essential for bacterial growth.
  • Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, leading to apoptosis.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
This compoundAntimicrobialSignificant inhibition of bacterial growth observed
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor LigandHigh affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors
Similar spirocyclic compoundsAnticancerDemonstrated cytotoxicity against multiple cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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